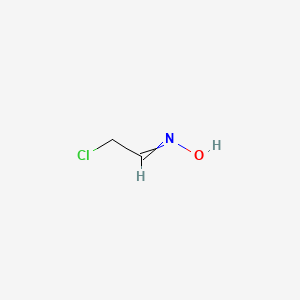

N-(2-Chloroethylidene)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c3-1-2-4-5/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMASXNZVWWFJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722135 | |

| Record name | N-(2-Chloroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51451-05-9 | |

| Record name | N-(2-Chloroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chloroethylidene Hydroxylamine and Its Key Derivatives

Direct Synthesis Routes for N-(2-Chloroethylidene)hydroxylamine

Condensation Reactions from Chloroacetaldehyde (B151913) Precursors and Hydroxylamine (B1172632)

The primary and most direct method for synthesizing this compound is through the condensation reaction of a chloroacetaldehyde precursor with hydroxylamine or its salts. wikipedia.orgyoutube.com Chloroacetaldehyde, a highly electrophilic compound, readily reacts with the nucleophilic nitrogen of hydroxylamine. wikipedia.orgstackexchange.com This reaction is a classic example of oxime formation, where the carbonyl group of the aldehyde reacts with hydroxylamine to form a C=N double bond, with the elimination of a water molecule. wikipedia.orgyoutube.comyoutube.com

The reaction is typically carried out in an acidic medium, with a carefully controlled pH, often between 3 and 5. youtube.com This is crucial because if the medium is too acidic, the hydroxylamine, which is basic, will form a salt (e.g., hydroxylamine hydrochloride) and become non-nucleophilic, thus inhibiting the reaction. youtube.com

Reaction Scheme: ClCH₂CHO + NH₂OH → ClCH₂CH=NOH + H₂O

Due to the instability and reactivity of anhydrous chloroacetaldehyde, which tends to polymerize, its hydrated form or a hemiacetal is often used in practice. wikipedia.org The reaction can also be performed with chloroacetaldehyde dimethyl acetal, which hydrolyzes in acidic conditions to generate the required chloroacetaldehyde in situ. wikipedia.org

The synthesis of hydroxylamine hydrochloride itself can be achieved through various methods, including the Raschig process, which involves the reduction of ammonium (B1175870) nitrite (B80452) with bisulfite and sulfur dioxide. sciencemadness.org Another common laboratory and industrial method involves the reaction of sodium nitrite with sodium metabisulfite, followed by acidification and hydrolysis with acetone (B3395972) to form acetoxime, which is then hydrolyzed with hydrochloric acid to yield hydroxylamine hydrochloride. orgsyn.orgchemicalbook.com

Alternative Chemical Transformation Pathways

While the direct condensation is the most common route, other pathways can be envisaged, though they are less direct for the parent compound. These could theoretically involve the modification of related oximes or the reduction of corresponding nitro compounds. For instance, the selective reduction of a nitro-aromatic compound to its corresponding hydroxylamine using zinc in the presence of ammonium chloride has been demonstrated. cardiff.ac.uk However, the application of such methods to the aliphatic and chlorinated substrate required for this compound is not well-documented.

Another potential, though less practical, route could involve the controlled oxidation of a corresponding amine. However, the synthesis of the precursor N-(2-chloroethyl)amine would be required, and controlling the oxidation to the hydroxylamine stage without further oxidation can be challenging.

Synthesis of this compound Analogues and Related Precursors

N-(2-Chloroethylidene)-tert-butylsulfinamide Synthesis and Utility

N-tert-Butanesulfinyl imines, derived from the condensation of aldehydes and ketones with tert-butanesulfinamide, are valuable intermediates in asymmetric synthesis. wikipedia.orgnih.gov The synthesis of N-(2-Chloroethylidene)-tert-butylsulfinamide would follow this general principle, involving the condensation of chloroacetaldehyde with tert-butanesulfinamide.

Reaction Scheme: ClCH₂CHO + (t-Bu)S(O)NH₂ → ClCH₂CH=NS(O)(t-Bu) + H₂O

The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine carbon. wikipedia.org This makes these compounds useful for the asymmetric synthesis of amines and other nitrogen-containing heterocycles. wikipedia.orgnih.gov For example, the addition of Grignard reagents, organozinc compounds, or enolates to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity. wikipedia.org The resulting sulfinamide can then be cleaved under acidic conditions to yield the chiral amine. wikipedia.org

The synthesis of enantiopure tert-butanesulfinamide itself can be achieved through the enantioselective oxidation of di-tert-butyl disulfide. orgsyn.org This auxiliary has been applied in the synthesis of various complex molecules and natural products. nih.gov The utility of N-(2-Chloroethylidene)-tert-butylsulfinamide would lie in its ability to serve as a precursor for chiral 2-chloro-1-aminoethane derivatives, which are versatile building blocks in medicinal chemistry.

Preparation of O-Substituted Hydroxylamine Derivatives for Related Syntheses

O-substituted hydroxylamines are important reagents for the synthesis of O-substituted oximes and other derivatives. rsc.orgresearchgate.net Several methods exist for their preparation.

The Gabriel synthesis can also be modified to produce O-substituted hydroxylamines. mcmaster.ca Furthermore, palladium-catalyzed O-arylation of ethyl acetohydroximate serves as a versatile method for preparing O-arylhydroxylamines that might be difficult to access otherwise. organic-chemistry.org These O-substituted hydroxylamines can then be reacted with aldehydes or ketones to form the corresponding O-substituted oximes. researchgate.net

| Precursor | Reagent | Product | Reference |

| Alcohol | tert-Butyl N-hydroxycarbamate, Mesyl chloride, DBU, HCl | O-Alkylhydroxylamine | organic-chemistry.org |

| N-Hydroxyphthalimide | Diaryliodonium salt | O-Arylhydroxylamine | organic-chemistry.org |

| Ethyl acetohydroximate | Aryl halide, Pd catalyst | O-Arylhydroxylamine | organic-chemistry.org |

Strategies for Chiral Hydroxylamine Preparation Applicable to Analogues

The synthesis of chiral hydroxylamines is a challenging but important area of research, as these compounds are found in many bioactive molecules. incatt.nlacs.org Several strategies have been developed to access these compounds enantioselectively.

One of the most significant recent developments is the catalytic asymmetric hydrogenation of oximes. An iridium-based catalyst has been shown to effectively hydrogenate oximes to chiral hydroxylamines with high enantioselectivity and chemoselectivity, avoiding the common side reaction of over-reduction to the amine. incatt.nl

Another approach is the catalytic asymmetric oxidation of racemic amines. A titanium-catalyzed method has been reported to provide a wide range of structurally diverse chiral hydroxylamines with excellent chemo- and enantioselectivity. acs.org

Enantioselective conjugate addition reactions also provide a route to chiral β-amino acid derivatives, which can be related to hydroxylamine structures. For instance, a copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been developed. nih.gov Furthermore, biomimetic aldol (B89426) reactions using chiral pyridoxal (B1214274) catalysts can produce chiral β-hydroxy-α-amino acid esters, which are precursors to related chiral structures. rsc.org

The development of these stereoselective methods opens up possibilities for the synthesis of chiral analogues of this compound, which could have significant applications in drug discovery and development. researchgate.netrsc.org

| Method | Substrate | Catalyst/Reagent | Product | Reference |

| Asymmetric Hydrogenation | Oxime | Iridium catalyst | Chiral Hydroxylamine | incatt.nl |

| Asymmetric Oxidation | Racemic Amine | Titanium catalyst | Chiral Hydroxylamine | acs.org |

| Conjugate Hydroamination | α,β-Unsaturated Carbonyl | Copper catalyst, Chiral ligand | Chiral β-Amino Acid Derivative | nih.gov |

| Biomimetic Aldol Reaction | Glycinate, Aldehyde | Chiral Pyridoxal catalyst | Chiral β-Hydroxy-α-amino Acid Ester | rsc.org |

Industrial-Scale Synthesis Considerations for Hydroxylamine Derivatives

Synthesis of Hydroxylamine Feedstock

Hydroxylamine (NH₂OH) is a crucial raw material, but it is unstable as a pure substance. Therefore, it is typically produced, stored, and used in the form of its salts, most commonly hydroxylammonium sulfate (B86663) or hydroxylammonium chloride. wikipedia.org

The Raschig Process The dominant method for the industrial production of hydroxylamine is the Raschig process, first patented in 1887. wikipedia.org This process involves the reduction of nitrite with bisulfite to form hydroxylamine disulfonate, which is then hydrolyzed to yield hydroxylammonium sulfate. wikipedia.org The majority of global hydroxylamine production, primarily for the synthesis of caprolactam (a precursor to Nylon 6), relies on this method. wikipedia.orgwikipedia.org

The key stages of the commercially used Raschig process are outlined below: wikipedia.org

| Step | Reaction | Description |

| 1 | NH₃ + CO₂ + H₂O → (NH₄)₂CO₃ | An ammonium carbonate solution is prepared by reacting ammonia (B1221849), carbon dioxide, and water. |

| 2 | (NH₄)₂CO₃ + Nitrogen Oxides → NH₄NO₂ | The ammonium carbonate solution is reacted with nitrogen oxides to form an alkaline solution of ammonium nitrite. |

| 3 | NH₄NO₂ + 2SO₂ + NH₃ + H₂O → NH₄[HON(SO₃)₂] | Ammonium nitrite is converted to hydroxylamine disulfonate using sulfur dioxide. |

| 4 | 2NH₄[HON(SO₃)₂] + 4H₂O → (NH₃OH)₂SO₄ + (NH₄)₂SO₄ + 2NH₄HSO₄ | The hydroxylamine disulfonate is hydrolyzed at elevated temperatures to produce hydroxylammonium sulfate. |

Alternative and Modern Synthetic Routes While the Raschig process is well-established, other methods for hydroxylamine synthesis exist. These include the electrolytic reduction of nitric acid and the reduction of nitrous acid with bisulfite. wikipedia.org More recent research focuses on sustainable and decentralized production methods. Electrochemical strategies, such as the ketone-mediated electroreduction of nitrate (B79036) on copper-based catalysts, have emerged as promising alternatives. acs.orgnih.gov In one such system, in-situ generated hydroxylamine is captured by cyclopentanone (B42830) to form an oxime, which can later be hydrolyzed to release the hydroxylamine. acs.org This method achieved a high Faradaic efficiency of 47.8%. acs.org

Another approach involves the direct synthesis of oximes from aldehydes and ammonia over a hierarchically porous zeolite (HTS-1) catalyst, where ammonia is first oxidized to hydroxylamine before reacting with the aldehyde. nih.gov

Synthesis of this compound via Oximation

This compound is an oxime. The industrial synthesis of oximes is typically achieved through a condensation reaction, known as oximation, between an aldehyde or a ketone and a hydroxylamine salt. wikipedia.orgvedantu.com

For this compound, the reaction would involve reacting 2-chloroacetaldehyde with hydroxylamine.

Reaction: Cl-CH₂-CHO + NH₂OH → Cl-CH₂-CH=N-OH + H₂O

On an industrial scale, the reaction is generally carried out by dissolving the aldehyde or ketone in an aqueous or alcoholic solution and then adding the hydroxylamine salt, such as hydroxylamine hydrochloride. vedantu.com A mild base, like sodium acetate, is often added to liberate the free hydroxylamine in situ from its salt. vedantu.com

Industrial Process Parameters and Optimization

Scaling up oxime synthesis requires careful control over various parameters to ensure high yield, purity, and safety. Patents for industrial oxime production provide insight into typical operating conditions.

Key Process Variables for Industrial Oximation

| Parameter | Conditions and Considerations | Source |

| Catalyst | The use of a tin-containing compound as a catalyst has been shown to improve conversion and selectivity. | google.com |

| Temperature | The reaction is typically conducted at temperatures ranging from 30 to 150 °C. | google.com |

| Pressure | The process can be run at pressures from atmospheric up to approximately 10 kg/cm ². | google.com |

| Reaction Time | Sufficient reaction times range from 20 minutes to 6 hours, and the process can be run batchwise or continuously. | google.com |

| Solvent System | The reaction medium can be aqueous. Alternatively, an organic solvent can be used to create either a homogeneous system or a heterogeneous system with water. | google.com |

| Product Isolation | Oximes are often crystalline solids with low solubility in water, allowing them to crystallize out of the reaction mixture for isolation via filtration. | wikipedia.orgvedantu.com |

The prevention of by-products is also a critical consideration. For instance, in the synthesis of some hydroxylamine derivatives, the presence of an oxidizing agent or an aldehyde in the reaction steps can significantly reduce the formation of undesirable nitrosoamine compounds. google.com

Chemical Reactivity and Transformation Pathways of N 2 Chloroethylidene Hydroxylamine

Nucleophilic and Electrophilic Activation Mechanisms

N-(2-Chloroethylidene)hydroxylamine possesses a bivalent reactivity profile, enabling it to function as both a nucleophile and an electrophile, which dictates its transformation pathways. The hydroxylamine (B1172632) moiety, NH-OH, is the primary source of its nucleophilic character. wikipedia.orgnih.gov The nitrogen atom, with its lone pair of electrons, can act as a potent nucleophile, similar to ammonia (B1221849) and other amines. atamanchemicals.com This allows it to attack various electrophilic species. Furthermore, the oxygen atom of the hydroxyl group also has lone pairs and can participate in nucleophilic attacks, although it is generally less nucleophilic than the adjacent nitrogen.

Conversely, the molecule exhibits electrophilic properties at two key positions. The carbon atom of the ethylidene C=N bond is electron-deficient due to the electronegativity of the nitrogen atom and is therefore susceptible to attack by nucleophiles. youtube.com This reactivity is characteristic of the imine functional group. Additionally, the carbon atom bonded to the chlorine atom represents another electrophilic site. While the chlorine is attached to a vinylic carbon, which typically reduces reactivity in standard SN2 reactions, its position beta to the oxime functionality can activate it towards nucleophilic attack, particularly in addition-elimination sequences or in concerted processes following the initial modification of the oxime group.

Cyclization Reactions and Heterocyclic Ring Formation

The dual reactivity of this compound makes it an excellent precursor for the synthesis of various heterocyclic structures. Through carefully chosen reaction conditions and reagents, the molecule can be guided towards specific cyclization pathways to form valuable chemical entities like aziridines and oxadiazolines. pitt.eduresearchgate.net

Regioselective Aziridine (B145994) Synthesis from N-(2-Chloroethylidene) Derivatives

Aziridines are highly valuable three-membered heterocyclic intermediates in organic synthesis. nih.gov The structure of this compound derivatives is well-suited for transformation into functionalized aziridines through regioselective reactions.

Organometallic reagents, such as Grignard (RMgX) and organocerium reagents, are powerful carbon-based nucleophiles that readily react with electrophilic C=N double bonds. libretexts.orgnih.gov The reaction of a Grignard reagent with an N-(2-Chloroethylidene) derivative initiates a sequence leading to a substituted aziridine.

The process begins with the nucleophilic addition of the alkyl or aryl group (R) from the Grignard reagent to the electrophilic carbon of the C=N bond. masterorganicchemistry.comyoutube.com This addition breaks the pi bond and forms a new carbon-carbon bond, resulting in an intermediate magnesium salt of an N-substituted hydroxylamine. This intermediate now contains a nucleophilic nitrogen center and an electrophilic carbon bearing a chlorine atom in a 1,2-relationship. This arrangement is primed for an intramolecular nucleophilic substitution. The nitrogen atom attacks the carbon with the chlorine leaving group, leading to ring closure and the formation of a stable, substituted N-hydroxyaziridine, with magnesium halide eliminated as a byproduct. The regioselectivity of the synthesis is controlled by the initial, highly specific attack of the organometallic reagent on the imine carbon.

Table 1: Predicted Aziridine Products from the Reaction of this compound with Various Grignard Reagents This table illustrates the expected products based on the reaction mechanism. The specific yields and reaction conditions would require experimental validation.

| Grignard Reagent (RMgX) | R Group | Predicted Aziridine Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-Hydroxy-2-methyl-2-(chloromethyl)aziridine |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Ethyl | 2-Ethyl-1-hydroxy-2-(chloromethyl)aziridine |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 1-Hydroxy-2-phenyl-2-(chloromethyl)aziridine |

Beyond reactions with external nucleophiles, derivatives of this compound can undergo intramolecular cyclization to form aziridine rings. nih.gov This transformation is analogous to the well-established Wenker synthesis or the formation of aziridines from β-amino alcohols. nih.gov In a typical pathway, treatment with a base can deprotonate the hydroxylamine nitrogen, enhancing its nucleophilicity. The resulting anion can then undergo an intramolecular cyclization by attacking the carbon atom bearing the chlorine. This process leads to the formation of an N-hydroxyaziridine ring system. The success of this cyclization is dependent on the geometry of the substrate allowing the nucleophilic nitrogen and the electrophilic carbon center to come into close proximity for the ring-forming reaction to occur.

Formation of Other Nitrogen- and Oxygen-Containing Heterocycles

The rich chemistry of the hydroxylamine and vinyl chloride functionalities allows for the synthesis of a diverse array of other heterocyclic systems. nih.govthieme-connect.deresearchgate.net

The hydroxylamine moiety within the parent compound is a key functional group for constructing five-membered heterocycles containing both nitrogen and oxygen, such as oxadiazolines. The synthesis of 1,2,4-oxadiazole (B8745197) derivatives, for instance, often proceeds from reagents containing a C=N-OH group, such as amidoximes. nih.gov

A plausible route to oxadiazoline derivatives from this compound involves its reaction with carbonyl compounds or their equivalents. For example, acylation of the hydroxylamine nitrogen with an acyl chloride (R'COCl) would yield an N-acyl-N-(2-chloroethylidene)hydroxylamine intermediate. This intermediate, upon activation, could undergo an intramolecular cyclization where the oxygen atom of the hydroxyl group attacks the imine carbon, facilitated by the electron-withdrawing acyl group. This would result in the formation of a substituted oxadiazoline ring. The specific isomer and stability of the resulting heterocycle would depend on the substituent (R') and the reaction conditions.

Table 2: Potential Heterocyclic Products from Cyclization Reactions This table provides a conceptual overview of how different reagents could lead to various heterocyclic structures starting from this compound.

| Reactant/Condition | Key Intermediate | Resulting Heterocycle Class |

|---|---|---|

| Base (e.g., NaH, NaOH) | N-anion | N-Hydroxy aziridine |

| Grignard Reagent (RMgX) | N-Alkyl-β-chloro hydroxylamine salt | 2-Substituted-N-hydroxy aziridine |

| Acyl Chloride (R'COCl) | N-Acyl hydroxylamine derivative | Oxadiazoline derivative |

| Phosgene Equivalent | N-Carbonyl hydroxylamine derivative | Oxadiazolinone derivative |

Isoxazolidine (B1194047) and Related N/O Heterocycles

The synthesis of isoxazolidines and other nitrogen/oxygen (N/O) heterocycles represents a significant application of hydroxylamine derivatives. This compound, which can exist in equilibrium with its tautomeric nitrone form, N-methyl-α-chloro nitrone, is a prime candidate for 1,3-dipolar cycloaddition reactions to construct these five-membered rings. jocpr.com This transformation is a powerful tool in organic synthesis due to its ability to generate multiple stereocenters with high regio- and stereoselectivity. jocpr.com

The general approach involves the reaction of the nitrone tautomer with a dipolarophile, typically an alkene or alkyne. The presence of the α-chloro substituent on the nitrone can influence the reactivity and selectivity of the cycloaddition. Research has shown that reactions of α-chloro nitrones can proceed efficiently, often in aqueous media, which aligns with green chemistry principles. jocpr.com For instance, the reaction of an α-chloro nitrone with various maleimides or acrylates can lead to novel isoxazolidine derivatives. jocpr.com The benzo-fused derivatives of isoxazolidines, known as benzisoxazoles, are also of significant interest due to their presence in biologically active compounds and can be synthesized from appropriately substituted hydroxylamines. nih.gov

The reaction pathway can be summarized as a concerted cycloaddition where the nitrone (the 1,3-dipole) reacts across the double bond of a dipolarophile. The regioselectivity of this addition is governed by the electronic and steric properties of both the nitrone and the dipolarophile.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis This table is illustrative and based on general reactions of related α-chloro nitrones, as specific data for this compound was not available.

| Nitrone Precursor | Dipolarophile | Solvent | Product Type | Reference |

|---|---|---|---|---|

| N-methyl-α-chloro nitrone | N-substituted Maleimides | Water | Substituted Isoxazolidine | jocpr.com |

| N-methyl-α-chloro nitrone | Ethyl acrylate | Water | Isoxazolidine-carboxylate | jocpr.com |

| N-phenylhydroxylamine (forms nitrone in situ) | Styrene | Ethanol | 2,5-Diphenylisoxazolidine | uobaghdad.edu.iq |

| C,N-Diarylnitrones | 3,5-Dimethylacryloylpyrazole | THF | 4-Substituted Isoxazolidine | mdpi.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Hydroxylamine and its derivatives are valuable building blocks in MCRs for the synthesis of diverse heterocyclic systems.

While specific MCRs involving this compound are not extensively documented, its functional groups suggest potential participation in several known MCRs. For example, a KI-mediated three-component reaction of hydroxylamine hydrochloride, various aldehydes, and β-oxoesters in water has been reported to produce isoxazole-5(4H)-one derivatives in good yields. ufms.brresearchgate.net this compound could potentially be employed in analogous reactions, where the chloroethylidene moiety would be incorporated into the final heterocyclic scaffold, offering a handle for further functionalization.

Other classical MCRs where hydroxylamine derivatives could play a role include the Bucherer-Bergs and Ugi reactions, which are powerful methods for synthesizing hydantoins and α-acylamino amides, respectively. nih.gov The development of biocatalytic MCRs, such as the Biginelli reaction catalyzed by baker's yeast for the synthesis of dihydropyrimidinones, further expands the possibilities for green synthesis. mdpi.com The adaptability of this compound to these convergent strategies could provide rapid access to libraries of novel heterocyclic compounds.

Table 2: Potential Multicomponent Reactions for Hydroxylamine Derivatives

| Reaction Name | Reactants | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Isoxazol-5(4H)-one Synthesis | Hydroxylamine HCl, Aldehyde, β-Oxoester | Isoxazol-5(4H)-one | Synthesis of N/O heterocycles | ufms.br |

| Biginelli Reaction | Urea/Thiourea, Aldehyde, β-Dicarbonyl | Dihydropyrimidinone | Synthesis of pyrimidine (B1678525) analogs | mdpi.com |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide | Peptide and complex molecule synthesis | nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Olefin | Tetrahydroquinoline | Synthesis of quinoline (B57606) derivatives | nih.gov |

Rearrangement Processes

Molecular rearrangements are fundamental transformations in organic chemistry that alter the carbon skeleton or functional groups within a molecule. This compound, as an oxime derivative, is susceptible to several important rearrangement reactions.

Beckmann Rearrangement and its Variants

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam from a cyclic oxime. wikipedia.orgorganicreactions.org The reaction is named after its discoverer, Ernst Otto Beckmann. byjus.com The process begins with the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). chemistrysteps.com This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group. This migration to the electron-deficient nitrogen atom occurs concurrently with the departure of water, leading to the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the final amide product. chemistrysteps.com

For this compound, the migrating group would be the 2-chloroethylidene group. The rearrangement would transform the oxime into an N-substituted amide. The stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates. wikipedia.org The reaction can be promoted by a variety of acidic catalysts, including protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.orgorganic-chemistry.org

Table 3: Common Catalysts for the Beckmann Rearrangement

| Catalyst Type | Examples | Reference |

|---|---|---|

| Protic Acids | Sulfuric acid, Polyphosphoric acid, Hydrochloric acid | wikipedia.org |

| Lewis Acids | Zinc chloride, Aluminum chloride | wikipedia.org |

| Acylating/Sulfonating Agents | Thionyl chloride, Phosphorus pentachloride, Tosyl chloride | wikipedia.org |

| Other | Cyanuric chloride, Chloral, Mercury salts | wikipedia.orgorganic-chemistry.org |

Sigmatropic Shifts Involving Hydroxylamine Derivatives

Sigmatropic shifts are pericyclic reactions where a sigma bond migrates across a π-electron system in a concerted, uncatalyzed intramolecular process. youtube.comyoutube.com The nomenclature [i,j] for these shifts indicates that the sigma bond moves from position wikipedia.orgwikipedia.org to position [i,j].

While N,O-diarylhydroxylamines are known to undergo rsc.orgrsc.org sigmatropic shifts, other patterns like wikipedia.orgrsc.org and wikipedia.orgorganic-chemistry.org shifts are also possible depending on the substrate's structure and substitution. rsc.org For a molecule like this compound, the conjugated system could facilitate such rearrangements, particularly under thermal conditions. A rsc.orgrsc.org sigmatropic rearrangement, analogous to the Claisen rearrangement, would involve a six-membered cyclic transition state. youtube.com The feasibility and outcome of such a shift would depend on the relative stability of the starting material versus the rearranged product. The presence of the chloro substituent could influence the electronic nature of the π-system and thus the propensity for rearrangement. For example, the oxy-Cope rearrangement is a variant where an enol is formed, which then tautomerizes to a stable carbonyl compound, driving the reaction forward. youtube.com

Reduction and Oxidation Chemistry

The nitrogen-oxygen bond in hydroxylamines is a key functional handle that can be manipulated through redox reactions. These transformations provide access to other important nitrogen-containing functional groups.

Reductive Transformations to Amines

The reduction of hydroxylamines to their corresponding primary amines is a synthetically useful transformation. wikipedia.org This can be achieved using various reducing agents. N-organylhydroxylamines (R-NH-OH) can be effectively reduced to primary amines (R-NH2) using zinc metal in the presence of hydrochloric acid. wikipedia.org

More sophisticated and milder methods have also been developed. For instance, indium powder in an aqueous medium has been shown to be a novel and simple procedure for the reduction of hydroxylamines to amines. This method is also applicable to the reductive cleavage of the N-O bond in isoxazolidines, which are often synthesized from hydroxylamine derivatives. researchgate.net Catalytic hydrogenation is another powerful method. The reduction of oxime ethers, which are closely related to this compound, to N,O-disubstituted hydroxylamines can be accomplished selectively without cleaving the N-O bond, but further reduction under stronger conditions can lead to the corresponding amine. nih.gov The choice of catalyst and reaction conditions is critical to control the extent of reduction.

Table 4: Selected Methods for the Reduction of Hydroxylamines and Derivatives

| Substrate Type | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| N-organylhydroxylamine | Zn, HCl | Primary Amine | wikipedia.org |

| Hydroxylamine | Indium powder, aq. NH4Cl | Amine | researchgate.net |

| Isoxazolidine | Indium powder, aq. NH4Cl | Amino alcohol | researchgate.net |

| Nitroarenes | Catalytic H2 (e.g., Pd/C) | N-Aryl hydroxylamine (partial reduction) | cardiff.ac.uk |

| Oxime Ethers | Ni catalysis, H2 | N,O-Disubstituted Hydroxylamine | nih.gov |

| Methyl 2-nitrobenzoates | Hydrazine, Rh/C | Hydroxylamine (partial reduction) | nih.gov |

Oxidative Pathways and Radical Intermediates

The hydroxylamine moiety is susceptible to oxidation, which can proceed through radical pathways. Compounds containing N-O sigma bonds can react via single electron transfer or homolytic bond scission, particularly in the presence of transition-metal catalysts. researchgate.net The oxidation of hydroxylamines can lead to the formation of radical intermediates which are crucial in various chemical transformations.

In aqueous solutions, hydroxylamine and its derivatives can react with radical species like the hydroxyl radical (•OH). researchgate.net The reaction of hydroxyl radicals with the basic form of hydroxylamine (NH₂OH) is extremely rapid. researchgate.net Such interactions can initiate a cascade of radical reactions. For instance, the oxidation of hydroxylamine can produce intermediates like nitroxyl (B88944) (HNO), which can be further oxidized or dimerize. nih.gov In some biological and chemical systems, the oxidation of hydroxylamine is a pathway to the formation of nitrous oxide (N₂O). nih.gov

The rate at which these radical reactions occur is a critical factor in their pathway. The rate constants for the reaction of hydroxyl radicals and hydrogen atoms with hydroxylamine have been determined, providing insight into the kinetics of these oxidative processes. researchgate.net

Table 1: Reaction Rate Constants for Hydroxylamine with Radical Species Data sourced from a study on free radical reactions in aqueous solution. researchgate.net

| Reactant | Radical Species | Rate Constant (M⁻¹ s⁻¹) |

| NH₂OH (basic form) | Hydroxyl Radical (•OH) | (8.5 ± 0.4) × 10⁹ |

| NH₃OH⁺ (acidic form) | Hydroxyl Radical (•OH) | ≤ 5 × 10⁷ |

| NH₂OH (basic form) | Hydrogen Atom (H•) | (4.5 ± 0.1) × 10⁷ |

| NH₃OH⁺ (acidic form) | Hydrogen Atom (H•) | (3.6 ± 1.5) × 10⁵ |

Nitrene Transfer Reactions and Derived Aminations

Hydroxylamine derivatives are widely used as precursors for nitrene transfer reactions. rsc.org These reagents are often stable, easy to handle, and can be activated under mild conditions using transition metal catalysts to generate reactive nitrene intermediates. rsc.org This strategy offers a sustainable and efficient route for synthesizing amines and nitrogen-containing heterocycles, as water is often the only byproduct. nih.gov The application of these reagents in catalysis has enabled a host of new amination reactions. rsc.org

Engineered enzymes, such as certain heme enzymes, have also been developed to utilize hydroxylamine for nitrene transfer, facilitating reactions like benzylic C-H amination through a stepwise radical pathway. nih.gov

C-H Insertion Reactivity

A significant application of nitrene transfer chemistry is the insertion of a nitrene into a carbon-hydrogen (C-H) bond to form a new carbon-nitrogen (C-N) bond. rsc.org This transformation, often referred to as C-H amination, is a powerful tool for streamlining the synthesis of complex amines.

The reaction is typically catalyzed by transition metals, such as rhodium. nih.gov Chiral rhodium catalysts have been developed that can direct this insertion with high enantioselectivity, making it possible to synthesize valuable chiral building blocks. nih.gov The reaction is effective for a range of substrates, including those with benzylic C-H bonds. nih.gov The efficiency of the reaction can be influenced by electronic factors; for example, the presence of strongly electron-withdrawing groups can deactivate the C-H bond towards nitrene insertion, leading to lower yields. nih.gov

Table 2: Examples of Enantioselective C-H Amination using a Hydroxylamine Derivative and Rhodium Catalyst Data sourced from a study on enantioselective nitrene transfer. nih.gov

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Hydrocinnamyl alcohol | γ-amino alcohol | 94 | 98 |

| 2-Thiophene-substituted alcohol | Thiophene-containing amino alcohol | 91 | 98 |

| Naphthyl-substituted alcohol | Naphthyl-containing amino alcohol | 93 | 98 |

| Tertiary alcohol substrate | Hindered amino alcohol | 91 | 98 |

Olefin Aziridination

Another cornerstone of nitrene transfer chemistry is the aziridination of olefins. rsc.org In this reaction, a nitrene intermediate adds across the double bond of an alkene to form an aziridine, a three-membered heterocyclic ring. This method provides direct access to N-H and N-aryl aziridines from simple olefins. nih.govtcichemicals.com

The reaction can be catalyzed by various transition metal complexes, with rhodium(II) catalysts being particularly effective. nih.govtcichemicals.com Rhodium-catalyzed aziridination is often stereospecific, meaning the stereochemistry of the starting olefin is retained in the aziridine product. For example, an E-olefin will yield a trans-aziridine, while a Z-olefin will yield a cis-aziridine. nih.gov This stereospecificity suggests a concerted mechanism where both C-N bonds are formed simultaneously. nih.gov The methodology is applicable to a wide range of mono-, di-, tri-, and tetra-substituted olefins. nih.govchemrxiv.orgnih.gov

As with C-H amination, the development of chiral catalysts allows for highly enantioselective aziridination reactions, particularly with substrates like allylic alcohols. nih.gov

Table 3: Examples of Rhodium-Catalyzed Olefin Aziridination Data sourced from studies on intermolecular aziridination. nih.govnih.gov

| Olefin Substrate | Aminating Agent Type | Catalyst System | Product | Yield (%) | Stereochemistry Note |

| E-Stilbene | Aniline derivative / I(III) oxidant | Rh₂(II)-carboxylate | trans-N-Aryl-2,3-diphenylaziridine | 89 | Stereospecific |

| Z-Stilbene | Aniline derivative / I(III) oxidant | Rh₂(II)-carboxylate | cis-N-Aryl-2,3-diphenylaziridine | 88 | 94:6 mixture of cis:trans |

| Prenol (allylic alcohol) | Hydroxylamine derivative | Chiral Rhodium Complex | Chiral Aziridine | 85 | 92% ee |

Mechanistic Investigations and Advanced Theoretical Studies

Quantum Mechanical and Density Functional Theory (DFT) Analyses of Reaction Pathways

There are no specific studies focusing on the quantum mechanical or DFT analysis of the reaction pathways of N-(2-Chloroethylidene)hydroxylamine. Such studies would be invaluable for understanding its potential reactions, such as nucleophilic substitution at the chloro-substituted carbon, addition reactions at the C=N double bond, or rearrangement reactions.

Without dedicated computational studies, the characterization of transition states and the mapping of energy landscapes for reactions involving this compound remain speculative. The energy barriers for various potential reaction coordinates, which are crucial for predicting reaction kinetics and product distributions, have not been calculated.

The stereoselectivity of reactions involving this compound, which can exist as E and Z isomers, is another area lacking computational investigation. Theoretical studies are essential for understanding the factors that would govern the preferential formation of one stereoisomer over another in its synthesis or subsequent reactions.

Electronic Structure and Bonding Analysis Relevant to Reactivity

A detailed analysis of the electronic structure and bonding of this compound, which would provide insights into its reactivity, is not available. Information on parameters such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and bond orders, which are standard outputs of quantum chemical calculations, has not been reported for this specific molecule.

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The role of solvents and catalysts in modulating the reaction mechanisms of this compound is an unexplored area from a theoretical standpoint. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to understand solvent effects, but no such studies have been published for this compound. Similarly, the influence of acid or base catalysis on its reaction pathways has not been theoretically modeled.

Advanced Analytical Research for Compound Characterization and Detection

Spectroscopic Methodologies for Structural Elucidation of Novel Derivatives and Reaction Intermediates

Spectroscopic techniques are indispensable tools for the detailed structural analysis of N-(2-Chloroethylidene)hydroxylamine derivatives and for identifying transient intermediates that may form during its synthesis. These methods provide a non-destructive means to probe the molecular architecture and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the stereochemistry of oximes, such as this compound. acs.orgnih.gov The configuration of the C=N double bond, which can exist as either E or Z isomers, significantly influences the chemical environment of nearby protons and carbon atoms. This, in turn, leads to distinct chemical shifts and coupling constants in ¹H and ¹³C NMR spectra. nih.gov

For instance, in the ¹H NMR spectrum, the chemical shift of the proton attached to the nitrogen (N-OH) can differ between the E and Z isomers. nih.gov Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly crucial for stereochemical assignment. nih.gov NOESY experiments detect through-space interactions between protons, and the presence or absence of specific cross-peaks can definitively establish the relative orientation of substituents around the C=N double bond. nih.gov Computational methods, such as DP4+ and ML-J-DP4, can also be employed to predict NMR parameters for the possible isomers, and by comparing the calculated data with experimental spectra, the correct stereoisomer can be assigned with a high degree of confidence. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Oxime Isomers This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.

| Isomer | ¹H Chemical Shift (ppm) of =CH- | ¹³C Chemical Shift (ppm) of C=N |

| E-isomer | 6.8 - 7.5 | 145 - 155 |

| Z-isomer | 6.5 - 7.2 | 140 - 150 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netresearchgate.netyoutube.com For this compound, these methods can confirm the presence of key structural features such as the C=N (imine) bond, the N-O bond, the O-H bond of the hydroxylamine (B1172632) group, and the C-Cl bond.

The C=N stretching vibration in oximes typically appears in the IR spectrum in the region of 1600-1690 cm⁻¹. The exact frequency can provide clues about the electronic environment and stereochemistry of the double bond. The O-H stretching vibration of the hydroxyl group is usually observed as a broad band in the region of 3100-3600 cm⁻¹, with its broadness indicating hydrogen bonding. youtube.com The N-O stretching vibration is found in the 900-960 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Raman spectroscopy is particularly useful for analyzing the C=N double bond and other non-polar bonds that may give weak signals in the IR spectrum. researchgate.netornl.gov For instance, the symmetric stretching of the C=N bond often produces a strong Raman signal. By analyzing the characteristic vibrational modes, a comprehensive picture of the functional groups within the molecule and its derivatives can be obtained.

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups This table presents typical ranges for the indicated functional groups and may vary for the specific compound.

| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |

| O-H stretch | 3100-3600 (broad) | 3100-3600 |

| C-H stretch (vinyl) | 3010-3095 | 3010-3095 |

| C=N stretch | 1600-1690 | 1600-1690 |

| N-O stretch | 900-960 | 900-960 |

| C-Cl stretch | 600-800 | 600-800 |

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Advanced mass spectrometry (MS) techniques are vital for monitoring the progress of reactions that produce this compound and for identifying the final product as well as any impurities or byproducts. nih.govnih.govresearchgate.netnih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of the analyte, preserving the molecular ion for accurate mass determination.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition with a high degree of certainty. rsc.org This is crucial for confirming the identity of the target compound and distinguishing it from other species with the same nominal mass.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of the compound. nih.gov In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its connectivity and functional groups. For this compound, characteristic fragments would likely include the loss of a chlorine atom, a hydroxyl group, or the cleavage of the C-C bond. Multiple reaction monitoring (MRM) is a highly selective and sensitive MS technique used for quantifying specific analytes in complex mixtures. nih.gov

Table 3: Hypothetical Mass Spectrometry Data for this compound This table is for illustrative purposes and shows expected m/z values.

| Ion | Expected m/z (for ³⁵Cl isotope) | Fragmentation Origin |

| [M+H]⁺ | 108.0 | Molecular ion |

| [M-OH]⁺ | 91.0 | Loss of hydroxyl group |

| [M-Cl]⁺ | 73.0 | Loss of chlorine atom |

Chromatographic and Hyphenated Techniques for Process Control and Profiling

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the quantification of the desired product and the identification of impurities. epa.gov These techniques are widely used for process control to ensure the efficiency and reproducibility of the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. rsc.orgnih.govresearchgate.net Reversed-phase HPLC, using a non-polar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the separation of oximes and related compounds. acs.orgresearchgate.nethumanjournals.com

By carefully selecting the column, mobile phase composition, and detector, it is possible to achieve excellent separation of the target compound from starting materials, intermediates, and byproducts. acs.org UV detection is often suitable for these compounds due to the presence of the C=N chromophore. For analytes lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity. rsc.org HPLC methods are critical for in-process control, allowing for the real-time monitoring of reaction progress and for the final quality control of the isolated product. acs.org

Table 4: Typical HPLC Parameters for the Analysis of Oxime Derivatives This table provides a general set of parameters that would be a starting point for method development.

| Parameter | Value/Type |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For volatile derivatives of this compound or for the analysis of volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. nih.govyoutube.comnih.gov In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected.

The retention time in the gas chromatogram provides a characteristic identifier for a specific compound, while the mass spectrum confirms its identity. youtube.com For compounds that are not sufficiently volatile for GC analysis, derivatization can be employed to increase their volatility. For example, the hydroxyl group of the hydroxylamine can be silylated to produce a more volatile derivative. GC-MS is a highly sensitive and selective technique that is well-suited for the trace analysis of impurities in the final product.

Table 5: Illustrative GC-MS Parameters for Volatile Amine Analysis This table presents a general set of parameters that may be adapted for specific volatile derivatives.

| Parameter | Value/Type |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Development of Specialized Analytical Methods for Related Impurities

The synthesis of the target compound may result in the formation of various process-related impurities. The development of specialized analytical methods is crucial for their detection and control, particularly for those that may be reactive or genotoxic. americanpharmaceuticalreview.com Given the structure of "this compound," potential impurities could include starting materials, by-products, and degradation products.

The analysis of reactive impurities often presents a significant challenge due to their inherent instability. americanpharmaceuticalreview.com In many cases, direct analysis is not feasible, necessitating derivatization to form a more stable and readily detectable compound. americanpharmaceuticalreview.com This approach serves a dual purpose: it stabilizes the reactive analyte and can introduce a chromophore or fluorophore to enhance detection by UV or fluorescence detectors.

For instance, if unreacted starting materials or related species are present as impurities, methods would need to be developed to separate them from the main compound. The analysis of similar reactive impurities often employs techniques like High-Performance Liquid Chromatography (HPLC) with derivatization. For example, aldehydes, which can be reactive impurities, are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be easily detected by UV. nih.gov Similarly, headspace gas chromatography (GC) with derivatization has been used for the detection of volatile aldehydes in pharmaceutical excipients. nih.gov

In the context of "this compound," potential impurities might include species with amine functionalities. The well-established Maillard reaction between amine-containing drugs and reducing sugars highlights the reactivity of such impurities. nih.gov Therefore, analytical methods must be carefully designed to avoid the degradation of the analyte or the formation of new impurities during the analysis itself. americanpharmaceuticalreview.com

The development of such methods often follows a Quality by Design (QbD) approach, where the method parameters are systematically investigated to ensure robustness and reliability. researchgate.net This can involve statistical Design of Experiments (DoE) to optimize separation conditions and sample preparation procedures. researchgate.net Ultimately, a suite of orthogonal analytical techniques, including HPLC, GC, and CE, may be required to fully characterize the impurity profile of "this compound."

Synthetic Applications and Future Research Directions

N-(2-Chloroethylidene)hydroxylamine as a Versatile Synthetic Intermediate

This compound serves as a valuable precursor in the construction of diverse and complex molecular architectures, leveraging the reactivity of its distinct functional groups.

This compound and related substituted hydroxylamines are increasingly recognized for their capacity to introduce nitrogen atoms into complex structures. rowan.edu The hydroxylamine (B1172632) functional group itself is somewhat underrepresented in medicinal and bioorganic chemistry, but recent synthetic advancements are making these compounds more accessible and highlighting their potential. mdpi.com The development of methods for creating di- and trisubstituted hydroxylamines is expanding the chemical space available to synthetic chemists. mdpi.com

The reactivity of hydroxylamine derivatives can be harnessed in various ways. For instance, they can act as nitrogen transfer reagents, facilitating the construction of intricate heteroatomic scaffolds. rowan.edu The core.ac.ukspringernature.com-Meisenheimer rearrangement of tertiary allylic N-oxides offers an atom-economical route to trisubstituted hydroxylamines. mdpi.com Furthermore, hydroxylamine derivatives can serve as precursors to nitrogen-radicals in reactions initiated by visible light, opening pathways for novel chemical transformations. nih.gov The presence of the chloroethylidene group in this compound offers additional synthetic handles for cross-coupling reactions or nucleophilic substitutions, further enhancing its utility as a building block.

Nitrogen-containing scaffolds are fundamental components of many therapeutic agents. mdpi.com Substituted hydroxylamines are valuable precursors for synthesizing these important structures. rowan.edu Specifically, they can be used to create a variety of nitrogen-based heterocycles, which are privileged structures in medicinal chemistry. rowan.edumdpi.com For example, alkynyl hydroxylamines are key starting materials for producing 1,2-N/O heterocycles like isoxazolidines, isoxazolines, and isoxazoles, many of which exhibit diverse pharmacological properties. researchgate.net

The development of powerful nitrogen transfer reagents based on hydroxylamine derivatives has been crucial for incorporating nitrogen into valuable chemical frameworks. rowan.edu Iron-catalyzed reactions using novel N-alkyl-hydroxylamine reagents have been developed for the direct synthesis of secondary and tertiary alkylamines from alkenes, including medicinally relevant groups like methylamine (B109427) and morpholine. amazonaws.com This highlights the potential of this compound as a precursor for creating diverse amine-containing molecules with potential pharmaceutical applications.

Table 1: Examples of Nitrogen-Containing Scaffolds from Hydroxylamine Precursors This table is interactive. You can sort and filter the data.

| Scaffold Class | Specific Examples | Precursor Type | Reference |

|---|---|---|---|

| 5-Membered Heterocycles | Isoxazolidines, Isoxazolines, Isoxazoles | Alkynyl Hydroxylamines | researchgate.net |

| 5-Membered Heterocycles | 3- and 5-membered heterocycles | N-Substituted Hydroxylamines | rowan.edu |

| Acyclic Amines | Secondary Alkylamines, Tertiary Alkylamines | N-Alkyl-Hydroxylamines | amazonaws.com |

| Nitrogen Heterocycles | General Heteroatomic Compounds | Substituted Hydroxylamines | rowan.edu |

Role in Catalysis and Ligand Design

The hydroxylamine moiety is not just a synthetic building block; it also plays a crucial role in the design of ligands and catalysts due to its coordination properties and redox activity.

While hydroxylamines have historically been underutilized as ligands for transition metals, partly due to the instability of the resulting complexes, recent research has shown that incorporating them into macrocyclic structures can overcome this issue. springernature.comnih.gov These "crown-hydroxylamines" form stable complexes with d-metal ions like Cu(II), Ni(II), and Mn(II). springernature.comnih.gov

A key feature of these complexes is their catalytic activity in aerobic oxidation reactions. nih.gov Copper complexes of crown-hydroxylamines, for instance, can activate dioxygen for oxidation reactions under ambient conditions, a task for which corresponding complexes with simple macrocyclic amines show little to no activity. nih.gov The redox-active N-OH group is believed to assist in the oxidation process, potentially via nitroxyl (B88944) radical species. springernature.comnih.gov Similarly, Salen-type metal complexes incorporating a hydroxylamine function have demonstrated catalytic activity in the aerobic oxidation of benzylic alcohols, with the hydroxylamine group being essential for the reaction. core.ac.uk This suggests that ligands derived from this compound could be designed to create catalysts for selective aerobic oxidations.

Table 2: Metal-Hydroxylamine Complexes in Aerobic Oxidation This table is interactive. You can sort and filter the data.

| Ligand Type | Metal Ion | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Crown-Hydroxylamine | Cu(II) | General Aerobic Oxidation | Catalytic activity in dioxygen activation. | nih.gov |

| Crown-Hydroxylamine | Cu(II), Ni(II), Mn(II) | S-H and N-H bonds | Promising catalytic activity. | springernature.com |

| Salen-type with NHOH | Cu(II) | Benzylic Alcohols | NHOH function is crucial for catalysis. | core.ac.uk |

| Iron(III) Complexes | Fe(III) | α-hydroxyketones | Catalyzed aerobic oxidation. | capes.gov.br |

Chiral hydroxylamine derivatives are emerging as important components in the field of asymmetric catalysis. nih.gov These compounds can be used as electrophilic sources of nitrogen in copper-catalyzed reactions to produce α-chiral amides with high efficiency and enantioselectivity. nih.gov

The development of catalytic kinetic resolution of amines represents a significant challenge in synthesis. nih.gov One innovative approach involves the titanium-catalyzed asymmetric oxygenation of racemic indolines using hydrogen peroxide as a benign oxidant. nih.gov This process results in the formation of enantiopure hydroxylamines, effectively resolving the initial racemic mixture. nih.gov Furthermore, chiral scaffolds like 1,2-aminoindanol have proven highly effective in organocatalysts that activate substrates through hydrogen bonding, suggesting that chiral hydroxylamines could be incorporated into such bifunctional catalyst designs. researchgate.net The synthesis of chiral N,N'-dioxide ligands from L-Proline, which are then used in copper(II)-catalyzed asymmetric Henry reactions, further illustrates the potential of using chiral hydroxylamine-related structures to induce enantioselectivity. researchgate.net These examples underscore the prospective utility of chiral derivatives of this compound in developing new enantioselective transformations.

Emerging Research Areas and Unexplored Reactivity

The field of hydroxylamine chemistry is continually evolving, with new applications and reaction pathways being discovered. Recent progress in catalytic nitrene transfer reactions has highlighted hydroxylamine derivatives as stable, readily available, and easily activated precursors for amination and amidation reactions. rsc.org The use of visible-light photochemistry to generate nitrogen-radicals from hydroxylamine derivatives is a particularly active area of research, enabling novel transformations. nih.gov Another frontier is the application of biocatalysis, where engineered heme enzymes have been shown to use hydroxylamine for enzymatic nitrogen incorporation, offering a sustainable route for amine synthesis. nih.gov

Despite these advances, the reactivity of this compound remains largely unexplored. Its bifunctional nature, possessing both a vinyl chloride and a hydroxylamine group, suggests a wealth of untapped potential. This structure could participate in tandem reactions, where initial reaction at one site triggers a subsequent transformation at the other. It could also be a valuable monomer for polymerization or a partner in various cycloaddition reactions. The full scope of its utility in forming complex nitrogen-containing molecules and its potential in materials science are promising areas for future investigation. mdpi.com

Photoredox and Electrochemical Transformations

While direct studies on the photoredox and electrochemical behavior of this compound are not extensively documented in the current literature, the reactivity of its constituent functional groups—oximes and hydroxylamine derivatives—provides a strong basis for predicting its potential in these fields.

Photoredox Catalysis:

Hydroxylamine derivatives have recently emerged as valuable precursors for nitrogen-centered radicals in visible-light photochemistry. nih.gov These reactions, which operate via single-electron transfer (SET) processes, have enabled a host of novel chemical transformations. nih.gov In a typical scenario, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the hydroxylamine derivative to generate a nitrogen radical. This reactive intermediate can then participate in various bond-forming reactions.

For instance, the deoxygenation of hydroxylamines to generate amidyl radicals has been achieved using photoredox catalysis in the presence of a phosphine (B1218219) mediator. nih.gov It is conceivable that this compound could undergo similar transformations. The resulting nitrogen-centered radical could potentially undergo intramolecular cyclization or intermolecular additions, offering a pathway to various nitrogen-containing heterocycles.

Furthermore, the oxime functionality itself can be subject to photochemical transformations. The visible-light-mediated triplet sensitization of oximes has been shown to induce E/Z isomerization, a process that can be crucial for controlling the stereochemical outcome of subsequent reactions. nih.gov This suggests that the stereochemistry of the oxime in this compound could be controlled using specific photocatalysts and light sources.

Electrochemical Transformations:

The electrochemical reduction of oximes is a well-established process that typically leads to the formation of amines. researchgate.net Aromatic oximes, for example, are known to undergo a four-electron reduction to the corresponding amine. nih.gov The mechanism often involves the initial cleavage of the N-O bond. nih.gov In the case of this compound, electrochemical reduction could potentially lead to the corresponding amine, with the possibility of concomitant or subsequent reduction of the carbon-chlorine bond.

The electrochemical reduction of organic halides is also a common transformation, suggesting that the chloro-substituted double bond in this compound could be a reactive site. The specific outcome would likely depend on the electrode material and reaction conditions. It is plausible that intramolecular cyclization could be induced electrochemically, providing a route to cyclic nitrogen compounds. The general principle of using electricity as a "green" reagent to drive chemical reactions makes the exploration of the electrochemical behavior of this compound a worthwhile endeavor. researchgate.net

Detailed research findings on the photoredox and electrochemical behavior of related systems are summarized in the table below.

| Transformation Type | Substrate Class | Key Findings | Potential Application for this compound |

| Photoredox Catalysis | Hydroxylamine Derivatives | Generation of nitrogen-centered radicals for C-N bond formation. nih.gov | Synthesis of nitrogen heterocycles via radical cyclization. |

| Photoredox Catalysis | Oximes | E/Z isomerization via triplet energy transfer. nih.gov | Stereochemical control of the oxime moiety. |

| Electrochemical Reduction | Aromatic Oximes | Four-electron reduction to primary amines. nih.gov | Synthesis of the corresponding amine or other reduced products. |

| Electrochemical Reduction | Organic Halides | Reductive cleavage of carbon-halogen bonds. | Potential for dehalogenation or reductive cyclization. |

Biocatalytic Approaches Utilizing Hydroxylamine Chemistry

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, operating under mild reaction conditions. While specific biocatalytic transformations of this compound have not been reported, the known enzymatic reactions of oximes and related compounds suggest several plausible avenues for its biocatalytic modification.

One of the most relevant enzymatic transformations is the reduction of oximes to amines. For example, pig and human liver microsomes have been shown to catalyze the oxygen-insensitive reduction of ketoximes to the corresponding imines, which can then be further hydrolyzed or reduced to amines. nih.gov This reaction is catalyzed by cytochrome P450 enzymes and utilizes NADH or NADPH as a cofactor. nih.gov It is conceivable that a similar enzymatic system could reduce the oxime functionality of this compound.

Furthermore, the field of biocatalysis has seen the development of chemoenzymatic processes for the synthesis of oximes. For instance, a one-pot chemoenzymatic oxidation of amines to oximes has been developed, utilizing a lipase-catalyzed perhydrolysis to generate a peracid that subsequently oxidizes the amine. rsc.org While this is a synthetic route to oximes, it highlights the compatibility of the oxime functionality with enzymatic systems.

The presence of a halogen atom also opens up possibilities for enzymatic dehalogenation. A wide variety of dehalogenases are known, which can cleave carbon-halogen bonds. The application of such an enzyme to this compound could provide a route to the corresponding non-halogenated analogue or other modified products.

The potential for biocatalytic transformations of this compound is summarized in the table below, based on known enzymatic reactions of related compounds.

| Biocatalytic Reaction | Enzyme Class | Potential Transformation of this compound |

| Oxime Reduction | Cytochrome P450 Reductases | Reduction of the oxime to an imine or amine. |

| Dehalogenation | Dehalogenases | Removal of the chlorine atom. |

| Hydroxylation | Monooxygenases | Introduction of a hydroxyl group at a suitable position. nih.gov |

Broader Scientific Impact: Contributions to Prebiotic Chemistry

The study of prebiotic chemistry seeks to understand the chemical origins of life on Earth. Hydroxylamine (NH₂OH) is considered a key molecule in this context, as it is a plausible precursor for the formation of essential biomolecules such as amino acids and nucleotides. arxiv.orgresearchgate.net While there is no direct evidence for the involvement of this compound in prebiotic processes, its chemical nature allows for speculation on its potential role and the broader implications of related structures.

Hydroxylamine itself has been shown to react with formaldehyde (B43269) in simulated prebiotic conditions to form amino acids. nih.gov Its presence in interstellar space has been detected, further supporting its potential availability on the early Earth. arxiv.org The reactivity of the hydroxylamine moiety in this compound suggests that it could, in principle, participate in similar prebiotic reaction pathways.

The presence of a chloroalkene functionality introduces an additional layer of complexity and potential reactivity. Halogenated organic compounds could have been present on the early Earth, arising from volcanic activity or other geological processes. The reactivity of the C-Cl bond could have facilitated a variety of prebiotic transformations. For instance, nucleophilic substitution reactions could have led to the incorporation of other functional groups, increasing the chemical diversity of the prebiotic soup.

Furthermore, the unsaturated nature of the alkene could have participated in addition reactions, potentially leading to the formation of more complex carbon skeletons. It is also worth noting that cyanamide, another important prebiotic molecule, has been shown to react with sugars to form aminooxazolines, which are precursors for nucleotide synthesis. nih.gov It is conceivable that hydroxylamine derivatives with additional functional groups, such as this compound, could have participated in analogous reactions, contributing to the formation of the building blocks of life.

The potential contributions of hydroxylamine and its derivatives to prebiotic chemistry are outlined below.

| Prebiotic Process | Role of Hydroxylamine/Derivatives | Potential Relevance of this compound |

| Amino Acid Synthesis | Reacts with aldehydes to form amino acids. nih.gov | The hydroxylamine moiety could participate in similar reactions. |

| Nucleotide Synthesis | Precursor to aminooxazolines. nih.gov | Potential to form related precursor molecules. |

| Chemical Diversification | Reactive handle for further transformations. | The chloroalkene group offers additional reactivity for diversification. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.